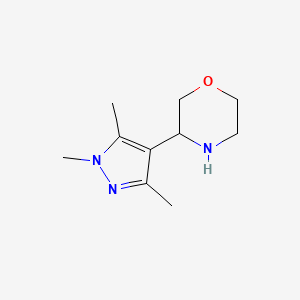
3-(trimethyl-1H-pyrazol-4-yl)morpholine
Overview
Description
3-(trimethyl-1H-pyrazol-4-yl)morpholine, also known as TMPM, is a heterocyclic compound. It has a molecular weight of 195.26 . The IUPAC name for this compound is 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)morpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)9-6-14-5-4-11-9/h9,11H,4-6H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Fluorescent Properties and Synthetic Applications
Research has demonstrated the synthetic utility of compounds related to 3-(trimethyl-1H-pyrazol-4-yl)morpholine in creating fluorescent molecules. For instance, ketone derivatives of propargylamines, which might share structural motifs with the compound , have been used as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles. These products exhibit notable fluorescent properties, with emission maximum wavelengths located at 453-465 and 363-400 nm, respectively. Certain compounds within this research have shown extremely large Stokes shifts, which may reach up to 91,000 cm-1, indicating their potential utility in fluorescent tagging and imaging applications (Odin et al., 2022).
Antimicrobial Activity
Compounds containing morpholin-4-yl and pyrazolyl groups have also been explored for their antimicrobial properties. A study on novel oxazolidinone antibacterial drugs, which replaced the morpholinyl ring with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, demonstrated excellent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). This indicates the potential of morpholine and pyrazole derivatives in the development of new antibacterial agents (Sang et al., 2016).
Anticholinesterase Activity
In another area of research, pyrazoline derivatives, particularly those with a morpholine component, have been synthesized and evaluated for their anticholinesterase effects. These compounds are of interest due to their potential applications in the treatment of neurodegenerative disorders. The study found that piperidine derivatives were generally more effective than their morpholine counterparts on cholinesterases, suggesting a nuanced role for the morpholine ring in medicinal chemistry applications (Altıntop, 2020).
Synthesis of Biologically Active Compounds
Research into the synthesis of compounds with a morpholin-4-yl group has yielded intermediates crucial for developing biologically active compounds, demonstrating the versatility of these structures in medicinal chemistry. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one highlighted its importance as an intermediate for creating small molecule inhibitors with potential anticancer properties (Wang et al., 2016).
Future Directions
While specific future directions for 3-(trimethyl-1H-pyrazol-4-yl)morpholine are not mentioned, pyrazole derivatives are gaining increasing attention in the scientific community due to their proven applicability and versatility as synthetic intermediates. They are used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)9-6-14-5-4-11-9/h9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPZBDLYLMQFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)

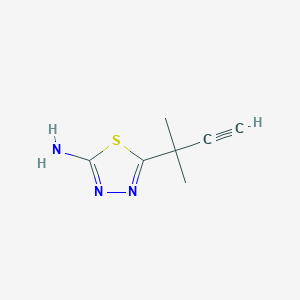
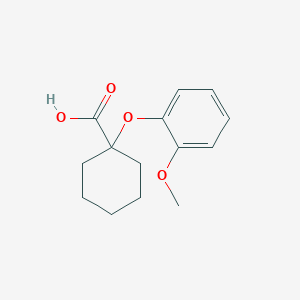

![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)
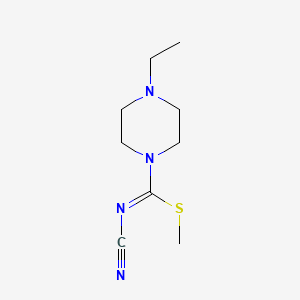
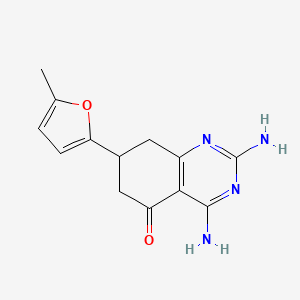
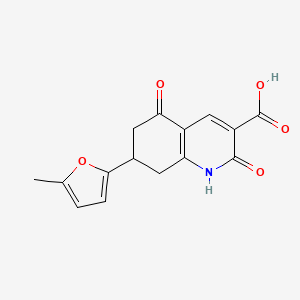


![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)